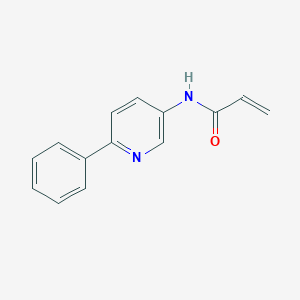

N-(6-phenylpyridin-3-yl)prop-2-enamide

Description

N-(6-phenylpyridin-3-yl)prop-2-enamide is a synthetic acrylamide derivative featuring a pyridine ring substituted with a phenyl group at the 6-position and an acrylamide moiety at the 3-position.

Properties

IUPAC Name |

N-(6-phenylpyridin-3-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-14(17)16-12-8-9-13(15-10-12)11-6-4-3-5-7-11/h2-10H,1H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWQFEORVFBYMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CN=C(C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-phenylpyridin-3-yl)prop-2-enamide typically involves the reaction of 6-phenylpyridin-3-amine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-phenylpyridin-3-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated amides.

Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce this compound derivatives with saturated amide groups.

Scientific Research Applications

N-(6-phenylpyridin-3-yl)prop-2-enamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(6-phenylpyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Core Structural Features

The target compound shares a prop-2-enamide backbone with the following analogs (Table 1):

Key Observations :

- Pyridine vs. Phenyl Rings: The target’s pyridine ring introduces nitrogen-based polarity, contrasting with phenyl-anilides () or natural phenyl-ethylamides (–3). Bromine and cyano groups in ’s compound enhance steric bulk and electronic effects .

- Substituent Positions : The 6-phenyl group on pyridine may increase lipophilicity compared to polar substituents (e.g., hydroxyl or methoxy groups in Moupinamide) .

Antimicrobial Activity

- Cinnamanilides () : Compound 10 showed bactericidal activity against Staphylococcus aureus and MRSA, surpassing ampicillin. Meta/para substituents on the anilide ring enhanced activity .

- However, steric hindrance from the pyridine ring could reduce binding efficiency compared to simpler phenyl-anilides.

Anti-inflammatory Activity

Cytotoxicity

- Cinnamanilides () : Compound 11 (3-Cl-4-Br substitution) exhibited cytotoxicity in THP1-Blue™ NF-κB cells, highlighting the impact of halogenation .

- ’s Bromopyridine: Bromine’s electronegativity and cyano group could enhance cytotoxicity, though this remains untested .

Physicochemical Properties

Lipophilicity (logD7.4)

- Cinnamanilides () : Experimental logD values correlated with ClogP estimates (r=0.65). Meta/para halogenation increased lipophilicity .

- Target Compound: The phenylpyridine group likely confers moderate logD (~2.5–3.5), lower than ’s bromopyridine (logD >4.0 due to Br and cyano groups) .

- Natural Amides () : Hydroxy/methoxy groups reduced logD, enhancing solubility but limiting membrane permeability .

Structure-Activity Relationship (SAR) Trends

- Substituent Position : Meta/para substituents favor antimicrobial activity (), while ortho substituents enhance anti-inflammatory effects . The target’s 6-phenylpyridine may mimic para-like steric effects.

- Electronic Effects : Pyridine’s electron-withdrawing nature could modulate acrylamide reactivity, contrasting with electron-donating groups in natural amides .

- Halogenation : Bromine () and chlorine () improve lipophilicity and target binding but may increase toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.